阿托西班醋酸盐

描述

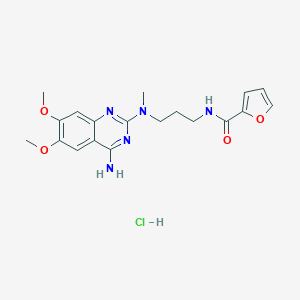

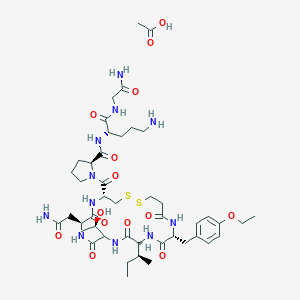

Atosiban Acetate is a competitive oxytocin and vasopressin antagonist by exhibiting high affinity for both receptors . It is used to treat preterm labors . It is a nonapeptide competitive vasopressin/oxytocin receptor antagonist, and is a desamino-oxytocin analogue . Atosiban is the main tocolytic agent and has the potential for spontaneous preterm labor research .

Synthesis Analysis

Atosiban is synthesized through a large-scale solid-phase synthesis (SPS) process . The conditions have been selected for the closure of the disulfide bond (S–S) in the Atosiban molecule both in the solution and solid phase with the minimal formation of by-products . The developed technique allows for the synthesis of Atosiban on an enlarged scale (10–20 mmol) involving the cyclization of a protected intermediate with the formation of the S–S bond during solid-phase synthesis with the minimal formation of by-products .Molecular Structure Analysis

The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . The chemical formula of Atosiban acetate is C45H71N11O14S2 .Chemical Reactions Analysis

The yield of Atosiban acetate after the disulfide bond closure in the solution was 31.5% relative to the starting amino acid attached to the polymer support . The results prompted the development of the optimal technique for the formation of the disulfide bond on the polymer support .Physical And Chemical Properties Analysis

Atosiban acetate is a crystalline solid . Its molecular weight is 1,054.246 and its exact mass is 993.44 . The elemental analysis shows that it contains C, 51.27; H, 6.79; N, 14.61; O, 21.25; S, 6.08 .科学研究应用

Premature Labor Inhibition

Atosiban acetate is primarily used as an intravenous medication to halt premature labor. It functions as a tocolytic by inhibiting the hormones oxytocin and vasopressin, which are responsible for uterine contractions. This action helps delay childbirth, providing more time for fetal development .

Fertility Treatments

Research has indicated that Atosiban may improve pregnancy outcomes in women undergoing fertility treatments such as in vitro fertilization (IVF). Studies suggest that Atosiban is associated with higher implantation and clinical pregnancy rates, although it does not significantly affect miscarriage, live birth, multiple pregnancy, or ectopic pregnancy rates .

Pharmaceutical Analysis

Atosiban acetate is also the subject of pharmaceutical analytical studies. For instance, methods like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) are developed for the routine determination of Atosiban acetate in bulk drug form and in parenteral preparations .

Synthesis Research

The compound is involved in synthetic chemistry research, where methods are developed for large-scale solution-phase synthesis of key intermediates of Atosiban .

作用机制

Target of Action

Atosiban acetate primarily targets the oxytocin receptors . Oxytocin is a hormone that plays a crucial role in initiating contractions of the womb . By acting as an antagonist to this hormone, Atosiban acetate can effectively block the action of oxytocin .

Mode of Action

Atosiban acetate is a synthetic peptide oxytocin antagonist . It works by inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction with its targets leads to a reduction in the frequency of uterine contractions, thereby delaying pre-term birth in adult females .

Biochemical Pathways

The primary biochemical pathway affected by Atosiban acetate involves the oxytocin-mediated release of inositol trisphosphate . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, Atosiban acetate suppresses the oxytocin-mediated release of prostaglandin E (PGE) and prostaglandin F (PGF) from the decidua .

Pharmacokinetics

It is known that atosiban acetate is administered intravenously . In patients with impaired hepatic function, Atosiban should be used with caution .

Result of Action

The primary result of Atosiban acetate’s action is the reduction of uterine contractions, which helps to delay pre-term birth in adult females . By blocking the action of oxytocin, Atosiban acetate prevents contractions and causes the womb to relax .

Action Environment

It is known that atosiban acetate is used to delay birth in adult women who are 24 to 33 weeks pregnant, when they show signs that they may give birth pre-term . These signs include regular contractions lasting at least 30 seconds at a rate of at least four every 30 minutes, and dilation of the cervix of 1 to 3 cm and an effacement of 50% or more . In addition, the baby must have a normal heart rate .

安全和危害

属性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWBHHCPXTODI-QIWYXCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71N11O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atosiban acetate | |

CAS RN |

914453-95-5 | |

| Record name | Atosiban acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATOSIBAN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5DNO7CEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)